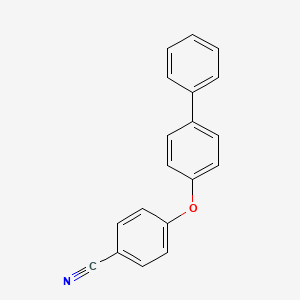
4-(Biphenyl-4-yloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Biphenyl-4-yloxy)benzonitrile is an organic compound with the molecular formula C19H13NO. It is a derivative of benzonitrile, where the nitrile group is attached to a biphenyl-4-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yloxy)benzonitrile typically involves the reaction of 4-bromobiphenyl with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Bromobiphenyl+4-HydroxybenzonitrileK2CO3,DMF,Heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of biphenyl-4,4’-dione derivatives.
Reduction: Formation of 4-(Biphenyl-4-yloxy)benzylamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
4-(Biphenyl-4-yloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl-4-yloxy group provides structural rigidity and hydrophobic interactions, which can affect the compound’s overall activity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single benzene ring.
4-Hydroxybenzonitrile: Contains a hydroxyl group in addition to the nitrile group.
4-Bromobiphenyl: A biphenyl compound with a bromine substituent.
Uniqueness
4-(Biphenyl-4-yloxy)benzonitrile is unique due to the presence of both a biphenyl-4-yloxy group and a nitrile group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C19H13NO |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(4-phenylphenoxy)benzonitrile |
InChI |
InChI=1S/C19H13NO/c20-14-15-6-10-18(11-7-15)21-19-12-8-17(9-13-19)16-4-2-1-3-5-16/h1-13H |
InChI Key |
PEZGDJUNFHFXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















